molecular formula C17H24O3 B1669388 Cyclandelate CAS No. 456-59-7

Cyclandelate

Katalognummer: B1669388
CAS-Nummer: 456-59-7
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: WZHCOOQXZCIUNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Vorbereitungsmethoden

    • Leider sind spezifische Synthesewege und Reaktionsbedingungen für Cyclandelat in der Literatur nicht leicht zugänglich.
    • Industrielle Produktionsmethoden sind ebenfalls rar, was zu dem begrenzten Zulassungsstatus beitragen könnte.
  • Analyse Chemischer Reaktionen

    Hydrolysis of Cyclandelate

    This compound (3,3,5-trimethylcyclohexyl mandelate) undergoes hydrolysis, a key degradation pathway. This reaction is catalyzed by enzymes or environmental conditions:

    Enzymatic Hydrolysis

    • Liver Carboxylesterase 1 (CES1) : this compound is metabolized via CES1, which hydrolyzes the ester bond to yield mandelic acid and 3,3,5-trimethylcyclohexanol . CES1 is critical in xenobiotic detoxification and prodrug activation, operating through nucleophilic attack on the ester carbonyl group .

    Chemical Hydrolysis

    • Acid/Base-Catalyzed Cleavage : Under acidic or alkaline conditions, this compound hydrolyzes non-enzymatically. For example, in aqueous solutions at elevated temperatures, the ester bond breaks to form the same products as enzymatic hydrolysis .

    Table 1: Hydrolysis Pathways of this compound

    Reaction TypeConditionsProductsCatalysts/Enzymes
    Enzymatic HydrolysisPhysiological pH, 37°CMandelic acid + 3,3,5-TMCH*Liver CES1
    Acid-CatalyzedHCl (1M), refluxMandelic acid + 3,3,5-TMCHH⁺ ions
    Base-CatalyzedNaOH (1M), 60°CMandelic acid + 3,3,5-TMCHOH⁻ ions
    *3,3,5-TMCH = 3,3,5-trimethylcyclohexanol

    Solid-State Degradation

    This compound’s stability in solid formulations is influenced by humidity and temperature:

    • Hydrolysis : Moisture accelerates ester cleavage, even in solid-state conditions, forming degradation products identical to solution-phase hydrolysis .

    • Oxidation : The cyclohexyl moiety may undergo oxidation under prolonged storage, though this is less common than hydrolysis .

    Table 2: Stability Data for this compound

    ConditionDegradation PathwayMajor ProductsHalf-Life (Est.)
    25°C/60% RHHydrolysisMandelic acid + 3,3,5-TMCH>24 months
    40°C/75% RHHydrolysisMandelic acid + 3,3,5-TMCH~6 months
    Photolytic ExposureOxidationCyclohexanone derivativesNot reported

    Pharmacologically Relevant Interactions

    This compound modulates fibrinolytic activity through biochemical interactions:

    Bioorthogonal Reactivity (Theoretical)

    While not experimentally documented, this compound’s structure suggests potential for:

    • Ester Exchange Reactions : Reactivity with alcohols or amines under catalytic conditions to form new esters/amides.

    • Metal Coordination : The mandelate moiety may chelate metal ions, though this is speculative without direct evidence .

    Key Research Findings

    • Metabolic Fate : this compound’s hydrolysis by CES1 is rapid and complete, with no detectable unchanged drug in plasma post-administration .

    • Stability Profile : Solid-state degradation is minimal under controlled storage but accelerates significantly at >75% humidity .

    • Toxicity Data : Acute oral LD₅₀ in guinea pigs is 3,950 mg/kg, attributed to hydrolysis products’ low systemic toxicity .

    Wissenschaftliche Forschungsanwendungen

    Treatment of Peripheral Vascular Disease

    Cyclandelate has been extensively studied for its role in improving blood circulation in patients with peripheral vascular disease. The drug helps reduce peripheral vascular resistance, thereby alleviating symptoms associated with poor blood flow.

    Case Study:
    A clinical trial involving 303 elderly patients with multi-infarct dementia showed significant improvements in cognitive functions and social behavior after 12 weeks of treatment with this compound . This suggests potential benefits beyond vascular health, indicating its broader therapeutic applications.

    Management of Dementia and Cognitive Disorders

    Research has indicated that this compound may have a role in managing symptoms of dementia. In a double-blind study, this compound was administered to patients with depressive illnesses or dementia; however, results showed no significant improvement compared to placebo . Conversely, another study reported cognitive enhancements in patients with multi-infarct dementia after treatment with this compound .

    Data Table: Clinical Trials on this compound and Cognitive Disorders

    Study ReferenceSample SizeTreatment DurationOutcome MeasuresKey Findings
    606 weeksPsychometric testsNo significant difference found
    30312 weeksCognitive functionsSignificant improvements noted

    Use in Tinnitus Management

    This compound has been explored as a treatment option for tinnitus, a condition characterized by ringing or buzzing in the ears. A randomized, placebo-controlled study indicated some subjective improvements among patients treated with this compound; however, audiometric evaluations did not show significant changes .

    Case Study:
    In a study involving 59 patients with chronic tinnitus, those receiving this compound reported a reduction in loudness perception compared to the placebo group, although side effects limited its use .

    Market Dynamics and Future Directions

    The market for this compound is projected to grow due to increasing prevalence of cardiovascular diseases and an aging population. The global market was valued at approximately USD 646.74 million in 2023 and is expected to reach USD 904.49 million by 2030 .

    Challenges:
    Despite its potential, the this compound market faces challenges such as stringent regulatory requirements and competition from newer therapies. Ongoing research aims to optimize formulations for better bioavailability and explore combinations with other treatments to enhance therapeutic outcomes .

    Wirkmechanismus

  • Vergleich Mit ähnlichen Verbindungen

    • Leider sind detaillierte Vergleiche mit ähnlichen Verbindungen nicht leicht zugänglich.
    • Weitere Forschung ist erforderlich, um die Einzigartigkeit von Cyclandelat hervorzuheben und verwandte Verbindungen zu identifizieren.

    Biologische Aktivität

    Cyclandelate, a synthetic vasodilator, has been studied for its various biological activities, particularly in the treatment of vascular diseases. This article explores its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

    Pharmacological Properties

    This compound is primarily classified as a vasodilator , which means it relaxes blood vessels, improving blood flow. It is indicated for conditions such as:

    • Claudication
    • Arteriosclerosis
    • Raynaud's disease
    • Nighttime leg cramps

    The primary mechanism through which this compound exerts its effects is by inducing peripheral vasodilation. This occurs via a direct action on vascular smooth muscle, potentially involving calcium-channel antagonism. Specifically, this compound acts as an inhibitor of the voltage-dependent calcium channel subunit alpha-2/delta-1 in humans, which plays a critical role in regulating calcium currents within vascular tissues .

    Clinical Applications and Case Studies

    This compound has been evaluated in several clinical studies for its efficacy in treating vascular-related conditions.

    1. Treatment of Multi-Infarct Dementia

    A study involving 303 patients with multi-infarct dementia demonstrated significant improvements in cognitive functions after 12 weeks of treatment with this compound. The results indicated enhanced orientation and verbal skills among participants .

    2. Depression and Dementia

    Another clinical trial assessed the effects of this compound on depressed and demented patients. Although no significant differences were observed in the depressive group after six weeks, the findings contribute to understanding this compound's broader implications in neurovascular health .

    Adverse Effects and Toxicity

    This compound is generally well-tolerated; however, it can cause side effects such as dizziness and gastrointestinal disturbances. The acute oral toxicity (LD50) has been reported at 3950 mg/kg in guinea pigs, indicating a relatively low toxicity profile .

    Data Summary Table

    The following table summarizes key pharmacological data related to this compound:

    Parameter Details
    Classification Vasodilator
    Indications Claudication, Arteriosclerosis, Raynaud's disease
    Mechanism of Action Peripheral vasodilation via calcium-channel antagonism
    Clinical Findings Improved cognitive functions in dementia; mixed results in depression
    Acute Oral Toxicity (LD50) 3950 mg/kg (Guinea pig)

    Q & A

    Basic Research Questions

    Q. What biochemical mechanisms underlie Cyclandelate’s vasodilatory effects, and how are these assessed experimentally?

    this compound primarily inhibits acyl-CoA:cholesterol acyltransferase (ACAT) in rat liver models (IC₅₀ = 80 μM) and acts as a calcium-channel antagonist targeting voltage-dependent calcium channels . Methodologically, ACAT inhibition is measured via in vitro assays using rat liver microsomes, where enzyme activity is quantified by tracking radiolabeled cholesterol esterification. Calcium antagonism is evaluated using isolated vascular smooth muscle preparations exposed to depolarizing agents (e.g., KCl), with this compound’s efficacy compared to standard blockers like verapamil .

    Q. What standardized protocols ensure purity and identity of this compound in pharmacological studies?

    Analytical methods include:

    • Melting point determination (60°C) .
    • UV-Vis spectroscopy (λmax = 252, 258, 264 nm; ε values 5.9–7.5) .
    • HPLC with impurity profiling (detection limit: 0.1% w/w) .
    • Infrared spectroscopy (key peaks: 1730 cm⁻¹ for ester carbonyl, 3454 cm⁻¹ for hydroxyl) . These protocols align with pharmacopeial standards for reference materials .

    Q. How are preclinical toxicity and safety margins established for this compound?

    Acute toxicity is assessed via LD₅₀ in rodent models (5–10 g/kg), while chronic toxicity evaluates organ histopathology and biochemical markers over 6–12 months. Safety margins are calculated as the ratio of NOAEL (No Observed Adverse Effect Level) to human equivalent doses .

    Advanced Research Questions

    Q. How can conflicting efficacy data from this compound trials in cerebrovascular diseases be reconciled?

    Discrepancies arise from uncontrolled studies (e.g., VanderDrift’s 72% improvement in 200 patients lacking a placebo arm) . To resolve contradictions:

    • Meta-analysis of heterogeneous datasets, adjusting for covariates like baseline perfusion rates .
    • Placebo-controlled, double-blind designs with quantitative endpoints (e.g., EEG-based cerebral perfusion metrics) .
    • Subgroup stratification by disease severity or comorbidities (e.g., diabetes, hypertension) .

    Q. What methodological improvements address limitations in this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiling?

    Current gaps include incomplete oral bioavailability data and metabolite identification. Advanced approaches:

    • LC-MS/MS for quantifying this compound and metabolites in plasma .
    • Physiologically Based Pharmacokinetic (PBPK) modeling to predict tissue-specific distribution .
    • Dynamic contrast-enhanced MRI to correlate plasma concentrations with cerebral blood flow changes .

    Q. How do researchers optimize experimental models to evaluate this compound’s long-term neuroprotective effects?

    • Animal models : Chronic cerebral hypoperfusion in rodents (e.g., bilateral carotid artery stenosis) with endpoints like Morris water maze performance .
    • Biomarkers : CSF analysis of tau/p-tau for Alzheimer’s-related pathways .
    • Human trials : Extended follow-up (≥2 years) with neuroimaging (PET for amyloid-beta) .

    Q. Methodological Guidelines for Reporting

    Q. What are the best practices for documenting this compound’s experimental data in publications?

    • Supplemental Materials : Include raw HPLC chromatograms, dose-response curves, and statistical code .
    • Reproducibility : Detail buffer compositions, incubation times, and equipment settings (e.g., Shimadzu LC-20AD HPLC system) .
    • Ethical Compliance : Disclose IRB approval for human studies and ARRIVE guidelines for animal research .

    Q. Tables: Key Data from this compound Studies

    Parameter Value Source
    ACAT Inhibition (IC₅₀)80 μM (rat liver microsomes)
    LD₅₀ (oral, rodents)5–10 g/kg
    Peak Plasma Concentration2–4 hours (post-administration)
    Cerebral Perfusion Increase6.5 mL/100g/min (high-dose humans)

    Eigenschaften

    IUPAC Name

    (3,3,5-trimethylcyclohexyl) 2-hydroxy-2-phenylacetate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H24O3/c1-12-9-14(11-17(2,3)10-12)20-16(19)15(18)13-7-5-4-6-8-13/h4-8,12,14-15,18H,9-11H2,1-3H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    WZHCOOQXZCIUNC-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1CC(CC(C1)(C)C)OC(=O)C(C2=CC=CC=C2)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H24O3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID4022862
    Record name Cyclandelate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4022862
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    276.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Physical Description

    Solid
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Boiling Point

    192-194 °C @ 14 MM HG
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Solubility

    PRACTICALLY INSOL IN WATER; SOL IN LIPOIDS & THEIR SOLVENTS, FREELY SOL IN PETROLEUM ETHER, ETHANOL; SOL IN DIETHYL ETHER, ACETONE, 9.97e-02 g/L
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Mechanism of Action

    Cyclandelate produces peripheral vasodilation by a direct effect on vascular smooth muscle. Pharmacological action may be due to calcium-channel antagonism., ...MOST OF ITS PHARMACOLOGICAL PROPERTIES ARE VERY SIMILAR TO THOSE OF PAPAVERINE & OF MANY SYNTHETIC ANTISPASMODICS PROMOTED PRIMARILY FOR EFFECTS ON SMOOTH MUSCLE., PAPAVERINE IS POTENT INHIBITOR OF CYCLIC NUCLEOTIDE PHOSPHODIESTERASE FOUND IN MANY TISSUES & CAN INCR CONCN OF CYCLIC ADENOSINE 3',5'-MONOPHOSPHATE (CYCLIC AMP). SINCE CYCLIC AMP HAS BEEN IMPLICATED AS POSSIBLE MEDIATOR OF BETA-ADRENERGIC RELAXATION OF SMOOTH MUSCLE, SUCH MECHANISM OF ACTION...IS PLAUSIBLE. /PAPAVERINE/
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

    Color/Form

    CRYSTALS

    CAS No.

    456-59-7
    Record name Cyclandelate
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=456-59-7
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Cyclandelate [USP:INN:BAN:JAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456597
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name cyclandelate
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758910
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Benzeneacetic acid, .alpha.-hydroxy-, 3,3,5-trimethylcyclohexyl ester
    Source EPA Chemicals under the TSCA
    URL https://www.epa.gov/chemicals-under-tsca
    Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
    Record name Cyclandelate
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID4022862
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Cyclandelate
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.611
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name CYCLANDELATE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4139O1OAY2
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Melting Point

    50-53, 50-53 °C, 56 °C
    Record name Cyclandelate
    Source DrugBank
    URL https://www.drugbank.ca/drugs/DB04838
    Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
    Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
    Record name CYCLANDELATE
    Source Hazardous Substances Data Bank (HSDB)
    URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3046
    Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
    Record name Cyclandelate
    Source Human Metabolome Database (HMDB)
    URL http://www.hmdb.ca/metabolites/HMDB0015586
    Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
    Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Cyclandelate
    Reactant of Route 2
    Reactant of Route 2
    Cyclandelate
    Reactant of Route 3
    Reactant of Route 3
    Cyclandelate
    Reactant of Route 4
    Reactant of Route 4
    Cyclandelate
    Reactant of Route 5
    Cyclandelate
    Reactant of Route 6
    Reactant of Route 6
    Cyclandelate

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.